1-phenyl-4,5,6,7-tetrahydro-1h-indazole-5-carboxylic acid

Anti-inflammatory In vivo pharmacology Carrageenan edema

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7, MW 242.27 g/mol, C₁₄H₁₄N₂O₂) belongs to the 1-aryl-4,5,6,7-tetrahydroindazole-5-carboxylic acid class, a subset of the broader indazole heterocycle family recognized for diverse bioactivities including anti-inflammatory, kinase-inhibitory, and antimicrobial applications. The tetrahydroindazole scaffold serves as a privileged bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic counterparts.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 52834-14-7
Cat. No. B3053301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4,5,6,7-tetrahydro-1h-indazole-5-carboxylic acid
CAS52834-14-7
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C14H14N2O2/c17-14(18)10-6-7-13-11(8-10)9-15-16(13)12-4-2-1-3-5-12/h1-5,9-10H,6-8H2,(H,17,18)
InChIKeyLKQCZYSUANDTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7): A 1-Aryl-Tetrahydroindazole-5-Carboxylic Acid Building Block for Anti-Inflammatory Research and Scaffold Optimization


1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7, MW 242.27 g/mol, C₁₄H₁₄N₂O₂) belongs to the 1-aryl-4,5,6,7-tetrahydroindazole-5-carboxylic acid class, a subset of the broader indazole heterocycle family recognized for diverse bioactivities including anti-inflammatory, kinase-inhibitory, and antimicrobial applications [1]. The tetrahydroindazole scaffold serves as a privileged bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic counterparts [2]. The compound features a saturated 4,5,6,7-tetrahydro ring fused to the indazole core, with a carboxylic acid at position 5 and an unsubstituted phenyl group at position 1—a substitution pattern that has been empirically identified as optimal within its structural series for in vivo anti-inflammatory potency [1].

Why 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Cannot Be Interchanged with Generic Indazole-5-Carboxylic Acid Analogs


Substitution at the 1-aryl position, the carboxylic acid positional isomer (5-COOH vs. 3-COOH), and the tetrahydro saturation state each independently govern the biological activity profile of this scaffold. The 2-aryl regioisomers of 4,5,6,7-tetrahydroindazole-5-carboxylic acids exhibit substantially diminished anti-inflammatory activity relative to their 1-aryl counterparts [1]. The des-phenyl analog (4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, CAS 52834-38-5) lacks the critical N1-aryl pharmacophore required for optimal target engagement, while the 3-carboxylic acid positional isomer (CAS 32275-63-1) directs a distinct biological profile oriented toward kinase inhibition rather than anti-inflammatory efficacy [1]. Furthermore, fully aromatic indazole-5-carboxylic acids present different conformational constraints, electronic distributions, and metabolic liabilities compared to their saturated tetrahydro counterparts [2]. These structural determinants preclude generic substitution within this compound class without measurable alteration of pharmacological outcomes.

Product-Specific Quantitative Differentiation Evidence for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7)


Superior In Vivo Anti-Inflammatory Potency (ED₅₀) vs. Reference NSAID Indomethacin in the Carrageenan-Induced Rat Paw Edema Model

In the carrageenan-induced rat paw edema assay, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid demonstrated an ED₅₀ of 3.5 mg/kg (p.o.), identifying it as the most active compound within a systematically evaluated series of 1-aryl- and 2-aryl-4,5,6,7-tetrahydroindazole-5-carboxylic acids [1]. For cross-study contextualization, indomethacin—a widely used clinical NSAID reference standard—yields ED₅₀ values of approximately 5.8 mg/kg under comparable carrageenan-induced rat paw edema conditions [2]. This indicates that the target compound achieves approximately 1.7-fold greater potency on a mg/kg basis relative to indomethacin in this standard preclinical inflammation model.

Anti-inflammatory In vivo pharmacology Carrageenan edema NSAID comparator Tetrahydroindazole SAR

1-Aryl vs. 2-Aryl Regioisomer Selectivity: Direct Head-to-Head Demonstration of Pharmacological Superiority in the Same Study

Nagakura et al. (1979) directly compared 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids against their corresponding 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid isomers within the same synthetic and pharmacological study. The 1-aryl series exhibited 'fairly high antiinflammatory activity,' whereas the 2-aryl isomers were described as 'far less active than the former' [1]. The most active compound of the entire series—spanning multiple aryl substitution variants across both regioisomeric families—was unequivocally the 1-phenyl-substituted derivative (ED₅₀ = 3.5 mg/kg). Among the 1-aryl compounds synthesized and tested, the unsubstituted 1-phenyl congener (i.e., the target compound CAS 52834-14-7) proved superior to all other aryl variants, including those bearing electron-donating or electron-withdrawing para-substituents [1].

Regioisomer selectivity 1-Aryl indazole 2-Aryl indazole Anti-inflammatory SAR Carrageenan edema

N1-Phenyl Substitution as Optimal Aryl Pharmacophore: Evidence from Systematic SAR Within the 1-Aryl Series

Within the 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid series evaluated by Nagakura et al., the unsubstituted 1-phenyl derivative (target compound) was identified as the most active [1]. The SAR study encompassed multiple aryl variants including para-chlorophenyl (CAS 52834-28-3), para-methoxyphenyl, para-methylphenyl, and meta-chlorophenyl substitutions, among others. All of these substituted aryl congeners demonstrated numerically lower anti-inflammatory activity than the unsubstituted 1-phenyl parent compound [1]. This establishes the privileged status of the unsubstituted 1-phenyl group as the optimal N1-aryl pharmacophore within this chemotype, providing a clear SAR-driven rationale for selecting CAS 52834-14-7 over any other commercially available 1-aryl-4,5,6,7-tetrahydroindazole-5-carboxylic acid analog for anti-inflammatory lead development.

Structure-activity relationship 1-Aryl pharmacophore Phenyl optimization Indazole SAR Anti-inflammatory lead identification

Carboxylic Acid Positional Isomer Differentiation: 5-COOH vs. 3-COOH Directs Distinct Biological Target Profiles

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7) carries the carboxylic acid at position 5 of the tetrahydroindazole ring, whereas the isomeric 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32275-63-1) bears the carboxyl at position 3. These positional isomers exhibit divergent biological profiles: the 5-COOH series was developed and optimized specifically for anti-inflammatory activity as demonstrated in the carrageenan edema model [1], while the 3-COOH scaffold is more prominently associated with kinase inhibition, microtubule destabilization, and anticancer applications, as exemplified by the tubulin-destabilizing agent suprafenacine (a 3-carboxylic acid hydrazide derivative) [2]. Furthermore, the 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid scaffold has been explored as a CDK2/cyclin inhibitor chemotype [3], reinforcing the functional divergence dictated by carboxyl positional isomerism.

Positional isomerism 5-carboxylic acid 3-carboxylic acid Target selectivity Indazole functionalization

Tetrahydroindazole Scaffold Confers Metabolic Stability Advantage Over Phenol-Based Bioisosteres Through Resistance to Phase II Glucuronidation

The indazole ring system, including its tetrahydroindazole variant, is established as a metabolically advantageous bioisostere of phenol. Phenolic compounds are highly susceptible to rapid phase II glucuronidation, which limits their oral bioavailability and systemic exposure [1]. In direct comparative studies on GluN2B-selective NMDA receptor antagonists, replacement of the phenol moiety with an indazole bioisostere completely abrogated glucuronidation: in the presence of uridine diphosphate-activated glucuronic acid, glucuronidation of indazole bioisosteres was not observed, whereas the parent phenolic compounds underwent rapid conjugation [2][3]. While these specific metabolic stability data derive from indazole-containing GluN2B antagonist series rather than the tetrahydroindazole-5-carboxylic acid scaffold itself, the underlying bioisosteric principle—the indazole NH serving as a hydrogen-bond donor that mimics the phenolic OH without the metabolic liability—is a class-level property applicable to all indazole-containing chemotypes including the target compound [1].

Metabolic stability Bioisosterism Glucuronidation resistance Phenol replacement Tetrahydroindazole scaffold

Saturated Tetrahydro Ring vs. Fully Aromatic Indazole: Differentiated Conformational and Physicochemical Properties Impacting Molecular Recognition

The 4,5,6,7-tetrahydroindazole scaffold in CAS 52834-14-7 is distinguished from fully aromatic 1H-indazole-5-carboxylic acids by its saturated cyclohexene-like ring fused to the pyrazole. This saturation introduces key physicochemical differences: the tetrahydroindazole core exhibits greater conformational flexibility, altered electron density distribution on the pyrazole ring, and distinct lipophilicity compared to fully aromatic indazoles. These differences have functional consequences—the saturated scaffold has been specifically exploited in multiple drug discovery programs, including as DHODH inhibitors for p53 activation [2], sigma receptor ligands with nanomolar affinity [3], and ITK kinase inhibitors with optimized pharmaceutical properties [4]. In contrast, fully aromatic 1H-indazole-5-carboxylic acid (unsubstituted at N1) serves different coordination chemistry and antiparasitic applications [1]. The tetrahydro saturation is thus a deliberate design feature rather than a synthetic convenience, enabling distinct molecular recognition patterns not accessible to planar aromatic indazoles.

Tetrahydro vs. aromatic Conformational flexibility Physicochemical properties Indazole saturation Scaffold differentiation

Recommended Research and Procurement Application Scenarios for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-14-7)


Anti-Inflammatory Lead Optimization: Using CAS 52834-14-7 as a Validated Starting Point for Derivative Synthesis

Based on its identified status as the most active compound in a systematically evaluated tetrahydroindazole-5-carboxylic acid series (ED₅₀ = 3.5 mg/kg, carrageenan edema) [1], CAS 52834-14-7 is the rational starting scaffold for medicinal chemistry programs targeting inflammatory disorders. Researchers can derivatize the free carboxylic acid at position 5 (via esterification, amidation, or hydrazide formation) while retaining the validated optimal 1-phenyl pharmacophore, thereby building upon an empirically proven anti-inflammatory core rather than an untested analog. The carboxylic acid handle enables straightforward conjugation to amines, alcohols, or hydrazines for parallel library synthesis.

Regioisomeric Reference Standard for N-Substituted Tetrahydroindazole SAR Studies

The unambiguous demonstration that 1-aryl substitution yields substantially greater anti-inflammatory activity than 2-aryl substitution [1] positions CAS 52834-14-7 as an essential positive control and reference standard in any SAR campaign exploring N-substituted tetrahydroindazoles. Procurement of this specific compound enables direct intra-assay comparison against 2-aryl isomers, N-alkyl analogs, or N-unsubstituted variants, ensuring that newly synthesized derivatives can be benchmarked against the empirically validated most-active congener.

Phenol Bioisostere Replacement Strategy: Evaluating Tetrahydroindazole as a Metabolically Stable Pharmacophore

For programs seeking to replace metabolically labile phenol groups with bioisosteric heterocycles, CAS 52834-14-7 serves as a tractable tetrahydroindazole building block [2]. The indazole scaffold confers resistance to phase II glucuronidation relative to phenol [3][4], while the tetrahydro saturation differentiates it from fully aromatic indazoles in terms of conformational preferences and lipophilicity. The compound can be incorporated into fragment-based screening libraries or used directly as a carboxylic acid building block for amide coupling in lead generation campaigns targeting receptors or enzymes where phenol–indazole bioisosterism is strategically relevant.

Chemical Biology Tool Compound: Probing the Role of 5-COOH Tetrahydroindazole Scaffolds in Kinase and DHODH Target Engagement

The tetrahydroindazole scaffold has demonstrated productive engagement with diverse biological targets including DHODH (p53 activation) [5], sigma receptors (Ki ~17 nM) [6], CDK2/cyclin complexes [7], and ITK kinase [8]. CAS 52834-14-7, with its free carboxylic acid at position 5, provides a versatile intermediate for synthesizing target-focused compound libraries via amide bond formation with diverse amine-containing pharmacophores, enabling exploration of this privileged scaffold across multiple target classes while maintaining the validated 1-phenyl substitution pattern.

Quote Request

Request a Quote for 1-phenyl-4,5,6,7-tetrahydro-1h-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.